molecular formula C26H23F2N5O2 B11199098 N-(3,5-difluorobenzyl)-1-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-4-carboxamide

N-(3,5-difluorobenzyl)-1-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-4-carboxamide

Cat. No.: B11199098
M. Wt: 475.5 g/mol
InChI Key: WIIDOGGCUFTTHC-UHFFFAOYSA-N
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Description

N-[(3,5-difluorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a piperidine ring, a pyridine ring, and an oxadiazole ring, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-difluorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives under high pressure and temperature conditions.

    Introduction of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the piperidine intermediate.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving hydrazine derivatives and carboxylic acids under acidic conditions.

    Final Coupling: The final step involves coupling the 3,5-difluorophenylmethyl group with the previously formed intermediate through a condensation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially converting it to an amine derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting neurological disorders due to its unique structure.

    Pharmacology: The compound can be studied for its binding affinity to various receptors, providing insights into its potential therapeutic effects.

    Biological Research: It can be used in studies involving cell signaling pathways and enzyme inhibition.

    Industrial Applications: The compound’s unique chemical properties make it a candidate for use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(3,5-difluorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(3,5-difluorophenyl)methyl]-1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxamide
  • **N-[(3,5-difluorophenyl)methyl]-1-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxamide

Uniqueness

N-[(3,5-difluorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide is unique due to the presence of both fluorine atoms and the oxadiazole ring, which can significantly influence its chemical reactivity and biological activity. The combination of these structural features makes it distinct from other similar compounds and potentially more effective in its applications.

Properties

Molecular Formula

C26H23F2N5O2

Molecular Weight

475.5 g/mol

IUPAC Name

N-[(3,5-difluorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C26H23F2N5O2/c27-20-13-17(14-21(28)15-20)16-30-25(34)19-8-11-33(12-9-19)24-22(7-4-10-29-24)26-31-23(32-35-26)18-5-2-1-3-6-18/h1-7,10,13-15,19H,8-9,11-12,16H2,(H,30,34)

InChI Key

WIIDOGGCUFTTHC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC(=CC(=C2)F)F)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC=C5

Origin of Product

United States

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